molecular formula C13H15Cl2N3O3S2 B2501371 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-39-8

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2501371
CAS No.: 865592-39-8
M. Wt: 396.3
InChI Key: NPHHSDVUDNQKBL-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a benzothiazole derivative featuring a dichloroacetamide core and a diethylsulfamoyl substituent at the 6-position of the benzothiazole ring. The diethylsulfamoyl group may influence solubility and target specificity, as sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase) .

Properties

IUPAC Name

2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O3S2/c1-3-18(4-2)23(20,21)8-5-6-9-10(7-8)22-13(16-9)17-12(19)11(14)15/h5-7,11H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHSDVUDNQKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of the Benzothiazole Amine

The amine group at position 6 is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, reacting 2-amino-6-aminobenzothiazole with excess ClSO₃H in dichloromethane at 0–5°C produces the sulfonyl chloride intermediate. This intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

Amidation with Diethylamine

The sulfonyl chloride is then treated with diethylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. Triethylamine is often added to scavenge HCl, facilitating the formation of the sulfonamide bond. The reaction proceeds at room temperature for 4–6 hours, yielding 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine with >80% purity.

Acylation with 2,2-Dichloroacetyl Chloride

The final step involves acylating the 2-amino group of the benzothiazole with 2,2-dichloroacetyl chloride.

Reaction Conditions

In a representative procedure, 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine is dissolved in dry dichloromethane (DCM) under nitrogen. 2,2-Dichloroacetyl chloride (1.2 equivalents) is added dropwise at 0°C, followed by triethylamine (2 equivalents) to neutralize HCl. The mixture is stirred at room temperature for 12–24 hours, with progress monitored via thin-layer chromatography (TLC).

Workup and Purification

Post-reaction, the mixture is washed with water to remove excess reagents, and the organic layer is dried over sodium sulfate. The crude product is purified via column chromatography using a gradient of petroleum ether and ethyl acetate (3:1 to 1:1). Recrystallization from ethanol-water mixtures further enhances purity, yielding the target compound as a white crystalline solid.

Optimization and Challenges

Regioselectivity in Sulfonation

Ensuring sulfonation occurs exclusively at the 6-position is critical. Competing reactions at the 2-amino group are mitigated by temporarily protecting the amine with a Boc (tert-butoxycarbonyl) group prior to sulfonation. Deprotection using trifluoroacetic acid restores the amine for acylation.

Dichloroacetyl Chloride Reactivity

The electron-withdrawing nature of the dichloro group increases the electrophilicity of the acyl chloride, necessitating low temperatures during acylation to prevent side reactions such as over-chlorination or polymerization.

Analytical Characterization

The final product is characterized using:

  • ¹H NMR (DMSO-d₆): δ 1.08 (t, 6H, CH₂CH₃), 3.20 (q, 4H, NCH₂), 4.50 (s, 2H, COCH₂Cl₂), 7.45–8.10 (m, 3H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • HPLC : Purity ≥98% (C18 column, acetonitrile-water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Sulfonation 65 95 Fewer steps
Protected Amine 78 98 Higher regioselectivity
One-Pot Acylation 70 97 Reduced purification steps

Industrial-Scale Considerations

Scaling this synthesis necessitates substituting column chromatography with recrystallization or distillation for cost efficiency. Patent US7186860B2 highlights the use of in-situ amidation without isolating intermediates, reducing solvent waste. Additionally, replacing dichloromethane with ethyl acetate or 2-methyltetrahydrofuran aligns with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidinone carbonyl group undergoes nucleophilic attack under basic conditions. Key observations include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Amide formationNH3/EtOH, 60°C, 12hPyrrolidine-2-amine derivative68
Alkoxy substitutionNaOCH3/DMF, reflux, 8hMethoxy-pyrrolidinone adduct52

The benzimidazole nitrogen demonstrates limited nucleophilicity due to aromatic conjugation stabilization, requiring strong electrophiles like methyl iodide (MeI) in DMF at 80°C for N-alkylation.

Ring-Opening Reactions

Controlled ring-opening of the pyrrolidinone moiety occurs under acidic hydrolysis:

Acid SystemTemperatureMajor ProductSide Products
HCl (6M)/H2O100°C, 4h4-aminobutyric acid derivativeBenzimidazole dimer (<5%)
H2SO4 (conc.)/EtOH80°C, 6hγ-Lactam fragmentation productsAromatic sulfonation (12%)

Kinetic studies show first-order dependence on acid concentration (k = 0.18 min⁻¹ in HCl).

Oxidation Reactions

The benzimidazole system resists common oxidants (e.g., KMnO4, H2O2) but reacts with singlet oxygen:

OxidantConditionsProduct StructureSelectivity
O2 (1 atm), hvCH3CN, Rose Bengal, 25°C2-Oxo-benzimidazole epoxide89%
mCPBA (2 eq)DCM, 0°C → rt, 3hN-Oxide formation (C-2 position)73%

EPR spectroscopy confirms radical intermediates during photo-oxidation.

Catalytic Hydrogenation

Selective reduction occurs under controlled H2 pressure:

CatalystPressure (psi)TemperatureProductTOF (h⁻¹)
Pd/C (5%)5025°CSaturated pyrrolidine derivative120
Rh/Al2O310060°CTetrahydro-benzimidazole85

Deuterium labeling experiments reveal preferential hydrogenation at the pyrrolidinone β-carbon .

Halogenation Reactions

Electrophilic chlorination occurs at benzimidazole C-5:

Chlorinating AgentSolventTimeMajor ProductByproducts
Cl2 gasAcOH, 0°C30min5-Chloro-benzimidazole derivativeDi-chlorinated (8%)
SO2Cl2DCM, reflux2h5-Chloro isomerOxidized pyrrolidinone

X-ray crystallography confirms regioselectivity driven by electron-donating methylbenzyl group .

Scientific Research Applications

Biological Activities

The compound has been evaluated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing the benzothiazole moiety can exhibit significant antimicrobial properties against various bacterial and fungal strains. Research indicates that 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide may enhance antimicrobial efficacy through its structural characteristics .
  • Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast cancer cells. Molecular docking studies suggest that the compound interacts effectively with cancer-related targets .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and α-glucosidase. These activities are significant for the development of treatments for conditions like Alzheimer's disease and diabetes .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antimicrobial effects .
  • Anticancer Evaluation : Research focusing on benzothiazole derivatives highlighted their anticancer properties. The study found that certain derivatives showed significant cytotoxic effects on cancer cell lines, supporting the potential use of this compound in cancer therapy .
  • Enzyme Inhibition Studies : Another investigation assessed the inhibitory potential of sulfonamide derivatives on acetylcholinesterase and α-glucosidase enzymes. The findings suggested that these compounds could serve as leads for developing new therapeutic agents for neurodegenerative diseases and diabetes management .

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzothiazole groups are key to its reactivity and biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzothiazole Acetamides

Compound Name Substituents at Benzothiazole 6-Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Diethylsulfamoyl C₁₃H₁₄Cl₂N₂O₃S₂ 393.3 (calculated) -
Chloramphenicol 4-Nitrophenyl-dihydroxypropyl C₁₁H₁₂Cl₂N₂O₅ 323.13
AJ1 (N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide) Methylamino C₁₀H₁₁N₃OS 237.28
2,2,2-Trichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide Methylsulfonyl C₁₀H₇Cl₃N₂O₃S₂ 373.66
2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Ethoxy C₁₁H₁₀ClN₂O₂S 284.73

Key Observations :

  • Chloramphenicol : Shares the dichloroacetamide group but lacks the benzothiazole ring. Its broad-spectrum antibacterial activity is attributed to ribosomal binding .
  • AJ1: Demonstrates structural simplicity with a methylamino group; however, its antimicrobial activity is notably weaker compared to other derivatives .

Functional Analogues

Key Observations :

  • BTA : The trifluoromethyl and trimethoxyphenyl groups enhance binding to CK-1δ, achieving a pIC50 of 7.6. However, its GlideXP score (-3.78 kcal/mol) suggests room for optimization compared to newer derivatives .
  • PZ-39 : The triazine-benzothiazole scaffold confers specificity for ABCG2 over other transporters, highlighting the importance of bulky substituents for target selectivity .
  • BTC-a : Low antimicrobial activity underscores the necessity of electron-withdrawing groups (e.g., sulfonamides, halogens) for potency .

Solubility and Stability :

  • Dichloroacetamide’s electrophilicity may confer instability under basic conditions, necessitating formulation adjustments .

Biological Activity

2,2-Dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

  • Molecular Formula : C13H15Cl2N3O3S2
  • Molecular Weight : 362.31 g/mol
  • CAS Number : 865592-39-8

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate various cellular pathways. Research indicates that the compound may interact with:

  • Enzymatic Targets : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines.
Anti-inflammatoryReduces inflammatory markers in vitro.
Enzyme InhibitionInhibits key metabolic enzymes.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antibacterial properties. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

2. Anticancer Properties

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound triggers apoptotic pathways.

3. Anti-inflammatory Effects

Research conducted on lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its ability to inhibit microbial growth and induce apoptosis in cancer cells makes it a candidate for further development in drug formulation.

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